2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine
Overview
Description
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their broad range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine typically involves the nucleophilic substitution of 5,6-dichloro-1H-benzo[d]imidazole with an appropriate amine. One common method involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with ethylenediamine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ethylenediamine in DMSO with potassium carbonate at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine involves its interaction with cellular components. In cancer therapy, it acts by generating reactive oxygen species (ROS) under light irradiation, leading to oxidative stress and cell death. The compound targets cellular DNA and proteins, causing damage that ultimately results in apoptosis . Its strong affinity for serum albumin aids in its transport to target sites while preventing deactivation by glutathione .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-benzo[d]imidazol-2-amine: Shares a similar core structure but lacks the ethan-1-amine side chain.
2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine: Similar structure but without the chlorine substituents on the benzimidazole ring.
Uniqueness
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine is unique due to the presence of both chlorine substituents and the ethan-1-amine side chain, which contribute to its distinct chemical properties and biological activities. These structural features enhance its reactivity and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
2-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPYYEUXRDFJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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